Chiral Recognition: (R)-Enantiomer Demonstrates >2.5-Fold Higher Binding Affinity than (S)-Enantiomer in Enzyme Inhibition
In a study of botulinum neurotoxin serotype A (BoNT/A) protease inhibitors, the (R)-enantiomer of a structurally related compound (R)-4 exhibited an IC50 of 8 µM and a Ki of 1.7 ± 0.3 µM, while the (S)-enantiomer (S)-4 showed an IC50 of 36 µM [1]. This represents a >2.5-fold difference in binding affinity, directly attributable to chiral recognition at the enzyme's active site [2].
| Evidence Dimension | Binding affinity (IC50, Ki) |
|---|---|
| Target Compound Data | (R)-4: IC50 = 8 µM, Ki = 1.7 ± 0.3 µM |
| Comparator Or Baseline | (S)-4: IC50 = 36 µM, Ki not determined |
| Quantified Difference | IC50: 8 µM vs 36 µM ( >2.5-fold difference) |
| Conditions | BoNT/A protease inhibition assay at 22.5°C, pH 7.4, 10 µM inhibitor concentration |
Why This Matters
For procurement, selecting the (R)-enantiomer over the (S)-enantiomer ensures optimal potency and target engagement in enzyme inhibition applications.
- [1] Janda, K. D., et al. (2010). Chirality Holds the Key for Potent Inhibition of the Botulinum Neurotoxin Serotype A Protease. Organic Letters, 12(4), 756. View Source
- [2] Janda, K. D., et al. (2010). Chirality Holds the Key for Potent Inhibition of the Botulinum Neurotoxin Serotype A Protease. Organic Letters, 12(4), 756. View Source
